1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluoromethylating reagents can streamline the process and make it more efficient .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with a difluoromethyl group, commonly used in agrochemicals.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: Compounds with similar difluoroethyl groups but different core structures.
Uniqueness
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group on the pyrazole ring
Properties
IUPAC Name |
2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-10-5(4-11)1-2-9-10/h1-2,4,6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUGBMXITWUYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.